

Synthesis Pathway of C.I. Acid Red 57: A Technical Guide

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Compound of Interest

Compound Name: Acid Red 57

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Abstract

C.I. **Acid Red 57** is a monoazo acid dye characterized by its vibrant red color. Its synthesis is a multi-step process rooted in classical azo dye chemistry, involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. This technical guide provides a comprehensive overview of the synthesis pathway of C.I. **Acid Red 57**, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Introduction

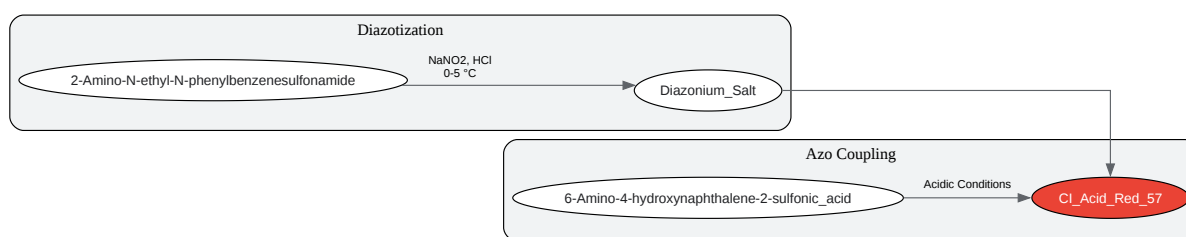
C.I. **Acid Red 57**, with the CAS Registry Number 12217-34-4, is a water-soluble anionic dye.^[1] The synthesis of this dye is a well-established industrial process that relies on the formation of a stable azo bond ($-N=N-$), which acts as the chromophore responsible for the dye's characteristic color. The overall synthesis can be conceptually divided into two primary stages: the formation of a diazonium salt from a primary aromatic amine and the subsequent electrophilic aromatic substitution reaction with a coupling component.

Synthesis Pathway Overview

The manufacturing process for C.I. **Acid Red 57** involves two key chemical transformations:

- **Diazotization:** The process begins with the diazotization of the primary aromatic amine, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, commonly sodium nitrite.
- **Azo Coupling:** The resulting diazonium salt is then coupled with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions to form the final C.I. **Acid Red 57** dye.^[1]

The overall reaction scheme is depicted below:



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Figure 1: Overall synthesis pathway of C.I. **Acid Red 57**.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of C.I. **Acid Red 57**. These protocols are based on established principles of azo dye chemistry and are intended as a guide for laboratory-scale synthesis.

Diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide

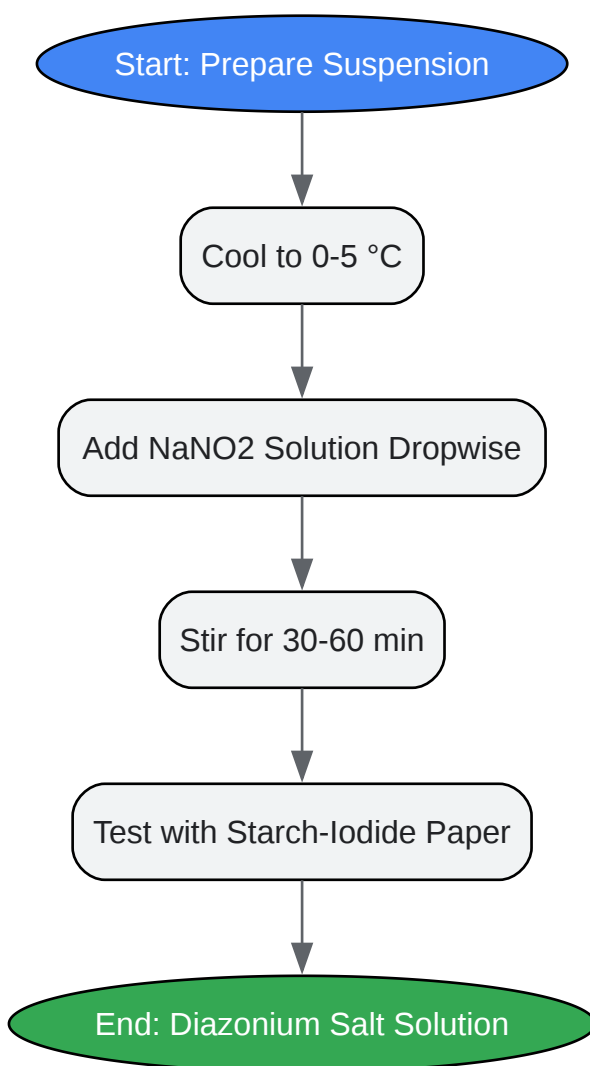
Objective: To convert the primary aromatic amine, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide, into its corresponding diazonium salt.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
2-Amino-N-ethyl-N-phenylbenzenesulfonamide	276.35	1.0
Hydrochloric Acid (37%)	36.46	2.5 - 3.0
Sodium Nitrite	69.00	1.0 - 1.1
Water (deionized)	18.02	-
Ice	-	-

Procedure:

- A suspension of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide (1.0 eq.) is prepared in water and hydrochloric acid (2.5-3.0 eq.).
- The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
- A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) is added dropwise to the suspension, ensuring the temperature is maintained below 5 °C.
- The reaction is stirred for an additional 30-60 minutes at 0-5 °C after the addition is complete.
- The completion of the diazotization can be confirmed by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.
- The resulting diazonium salt solution is kept cold and used immediately in the subsequent coupling reaction.



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Figure 2: Workflow for the diazotization of 2-Amino-N-ethyl-N-phenylbenzenesulfonamide.

Azo Coupling Reaction

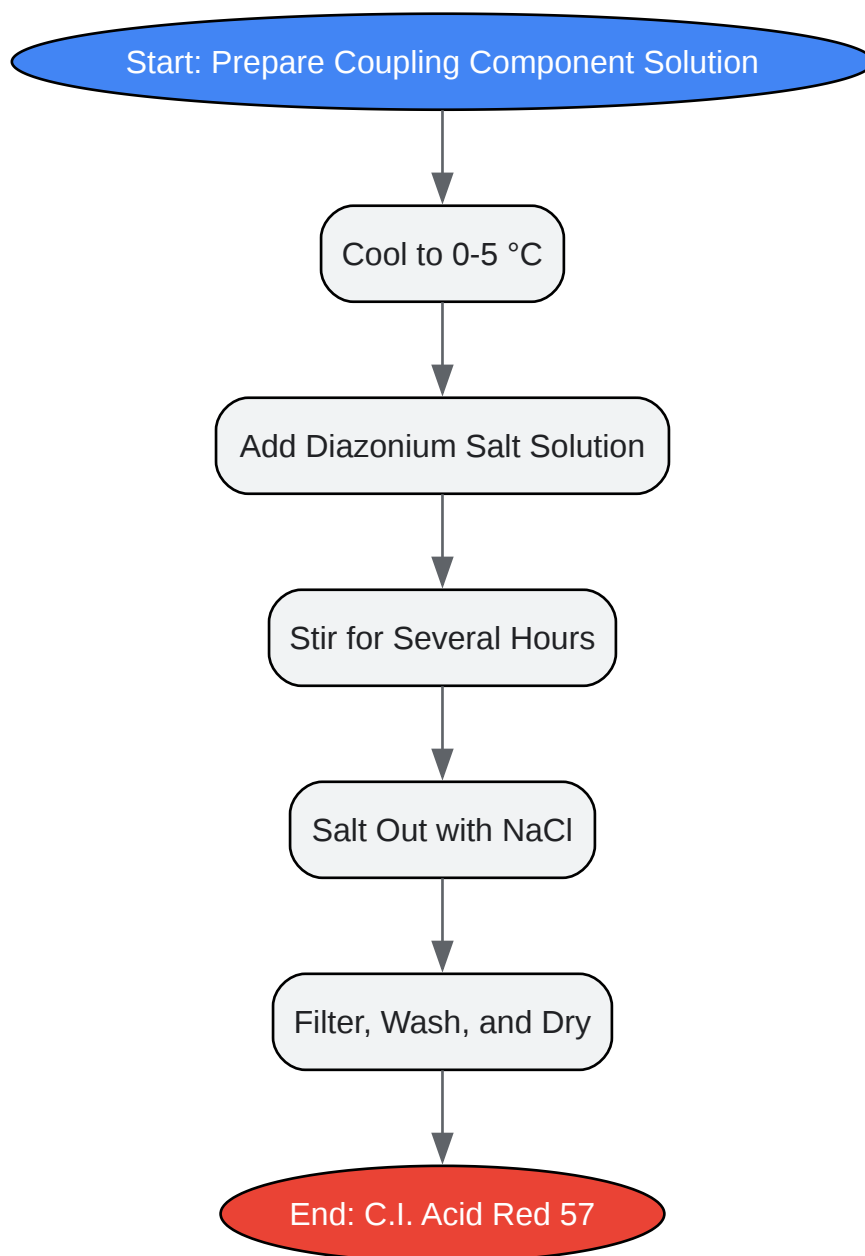
Objective: To couple the freshly prepared diazonium salt with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid to synthesize C.I. **Acid Red 57**.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (molar eq.)
Diazonium salt solution from step 3.1	-	1.0
6-Amino-4-hydroxynaphthalene-2-sulfonic acid	239.24	1.0
Sodium Hydroxide	40.00	As needed
Sodium Chloride	58.44	As needed
Water (deionized)	18.02	-

Procedure:

- In a separate vessel, 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (1.0 eq.) is dissolved in water, with the addition of sodium hydroxide to aid dissolution and maintain an alkaline pH initially.
- The solution of the coupling component is cooled to 0-5 °C.
- The cold diazonium salt solution is added slowly to the solution of the coupling component with efficient stirring, while maintaining the temperature below 10 °C.
- The pH of the reaction mixture is maintained in the acidic range (typically pH 4-6) to facilitate the coupling reaction.
- After the addition is complete, the reaction mixture is stirred for several hours to ensure complete coupling.
- The product is then salted out by the addition of sodium chloride to decrease its solubility.
- The precipitated C.I. **Acid Red 57** is collected by filtration, washed with a brine solution, and dried.



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Figure 3: Workflow for the azo coupling reaction to form C.I. **Acid Red 57**.

Quantitative Data

Precise quantitative data for the synthesis of C.I. **Acid Red 57** is not extensively reported in publicly available literature. However, based on general knowledge of azo dye synthesis, the following table provides estimated parameters.

Parameter	Value
Yield	80-90% (typical)
Purity	>95% (after purification)
Reaction Time	Diazotization: 1-2 hours; Coupling: 2-4 hours
Reaction Temperature	0-10 °C
pH (Coupling)	4-6

Conclusion

The synthesis of C.I. **Acid Red 57** is a robust and well-understood process that exemplifies the principles of diazotization and azo coupling. The careful control of reaction parameters such as temperature and pH is critical to achieving a high yield and purity of the final product. This technical guide provides a foundational understanding of the synthesis pathway and experimental methodologies for C.I. **Acid Red 57**, which can be adapted and optimized for specific research and development applications.

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References

- 1. worlddyevariety.com [worlddyevariety.com]
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